molecular formula C17H17ClN2OS B11326189 5-(4-chlorophenyl)-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11326189
M. Wt: 332.8 g/mol
InChI Key: KBRWHPOLFDTASF-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-pentyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-pentyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophene in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ethyl acetoacetate, under reflux conditions to yield the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions can be tailored to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-pentyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-pentyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-3-pentyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the pentyl chain enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-pentylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H17ClN2OS/c1-2-3-4-9-20-11-19-16-15(17(20)21)14(10-22-16)12-5-7-13(18)8-6-12/h5-8,10-11H,2-4,9H2,1H3

InChI Key

KBRWHPOLFDTASF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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